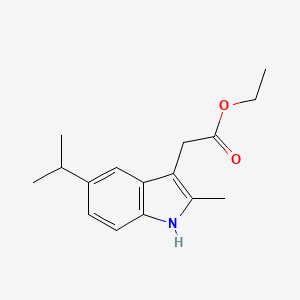

ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate

Description

Ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate is an indole-derived compound characterized by a substituted indole core with a 5-isopropyl and 2-methyl substituent, coupled to an ethyl acetate group at the 3-position. Indole derivatives are widely studied for their structural diversity and biological relevance, including roles in drug discovery and materials science.

Properties

IUPAC Name |

ethyl 2-(2-methyl-5-propan-2-yl-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-5-19-16(18)9-13-11(4)17-15-7-6-12(10(2)3)8-14(13)15/h6-8,10,17H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUITOLAXDUGGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with 2-methyl-3-nitroaniline.

Nitration and Reduction: The nitro group is reduced to an amine, followed by cyclization to form the indole core.

Substitution: The indole core is then substituted with isopropyl and methyl groups.

Esterification: Finally, the indole derivative undergoes esterification with ethyl acetate to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce halogens or nitro groups to the indole ring .

Scientific Research Applications

Biological Activities

The compound has been studied for its potential in several therapeutic areas:

- Antimicrobial Activity : Ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate exhibits efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Antidiabetic Properties : Preliminary studies indicate that this compound may have antidiabetic effects, making it a candidate for further research in diabetes treatment.

- Antimalarial Effects : Research is ongoing to evaluate its effectiveness against malaria, which remains a significant global health challenge.

Applications in Medicinal Chemistry

The unique structure of ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate allows it to interact with multiple biochemical pathways, making it a valuable candidate for drug development. Its derivatives have been synthesized and evaluated for various pharmacological activities:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate showed significant activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was hypothesized to involve disruption of bacterial cell membranes.

- Diabetes Management : In vitro studies indicated that this compound could enhance insulin sensitivity in adipocytes, supporting its potential role in managing type 2 diabetes.

- Malaria Treatment : Preliminary assays showed that ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate inhibited the growth of Plasmodium falciparum with an IC50 value comparable to existing antimalarial drugs.

Mechanism of Action

The mechanism of action of ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparison of Ethyl 2-(5-Isopropyl-2-methyl-1H-indol-3-yl)acetate with Analogues

Structural and Functional Insights

Electronic and Steric Effects

Hydrogen Bonding and Crystal Packing

- Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate forms N–H···O hydrogen bonds and π-π interactions (centroid distance ~3.8 Å) in its crystal structure, stabilizing the lattice . Similar interactions are expected in the target compound.

- Weak C–H···O and C–H···π interactions dominate in halogenated derivatives (e.g., bromo in ), affecting solubility and crystallinity.

Biological Activity

Ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate is an indole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

Ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate features a complex structure characterized by an indole core with isopropyl and methyl substituents. The synthesis typically involves several steps, including the use of reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. These synthetic pathways are optimized for yield and purity, often employing modern techniques such as continuous flow reactors.

Anticancer Properties

Research has indicated that ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate exhibits significant anticancer activity. Indole derivatives are known for their ability to interfere with various cellular mechanisms, including microtubule polymerization, which is crucial for cell division. Studies have shown that certain structural modifications can enhance cytotoxicity against cancer cells, particularly in solid tumors such as colon and lung cancers .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate | Hep-G2 | 0.1 |

| Methyl 2-(5-methoxyindol-3-yl)acetate | Hep-G2 | 0.5 |

| Ethyl 2-(1H-indol-3-yl)acetate | A549 | 0.3 |

The data indicates that ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate has a lower IC50 value compared to other indole derivatives, suggesting a higher potency in inhibiting cancer cell growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Research suggests that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

The biological activity of ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate is thought to stem from its interaction with specific molecular targets within cells. It may act as an inhibitor or activator of certain enzymes or signaling pathways involved in cell proliferation and apoptosis. For instance, its influence on microtubule dynamics suggests a potential mechanism where it disrupts normal cell cycle progression, leading to increased cytotoxicity in cancer cells .

Case Studies and Research Findings

Several studies have focused on the structure–activity relationship (SAR) of indole derivatives similar to ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate. For example:

- Induction of Methuosis : Certain indole derivatives have been shown to induce methuosis—a form of cell death characterized by cytoplasmic vacuolization—highlighting the unique cellular responses elicited by these compounds .

- Microtubule Disruption : The ability of some derivatives to disrupt microtubule polymerization has been linked to increased cytotoxicity, suggesting that structural modifications can significantly alter biological outcomes .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate, and how can reaction yields be improved?

The synthesis of indole derivatives often involves formylation or alkylation of indole precursors. For example, 3-formylindole intermediates can undergo condensation with active methylene compounds (e.g., ethyl acetoacetate) under acidic conditions . To improve yields, consider optimizing solvent systems (e.g., acetic acid for reflux), stoichiometric ratios (1.1 equiv of formylindole to 1.0 equiv of nucleophile), and reaction duration (3–5 hours) . Characterization via NMR and LC-MS is critical to verify purity and structural integrity.

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Software suites like SHELXL and visualization tools like ORTEP-3 enable precise refinement of bond lengths, angles, and torsion angles. For example, in related indole esters, SCXRD confirmed deviations in the dihedral angle between the indole ring and ester group (e.g., 7.8° in ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) . Such data resolves ambiguities in regiochemistry or substituent orientation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Identify substituent patterns (e.g., isopropyl group: δ ~1.2 ppm for CH3; indole NH: δ ~10 ppm).

- FT-IR : Confirm ester carbonyl (C=O stretch ~1730 cm⁻¹) and indole N-H (~3400 cm⁻¹).

- HRMS : Validate molecular weight (e.g., C17H21NO2: calculated 283.1572, observed 283.1568) .

- HPLC : Assess purity (>95% recommended for biological assays).

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Quantum mechanical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and reactive sites. For instance, substituents like isopropyl groups increase steric bulk, potentially enhancing binding affinity in enzyme pockets . Reaction path searches using software like GRRM or Gaussian can identify low-energy pathways for derivative synthesis . Pair computational predictions with experimental validation (e.g., enzymatic inhibition assays) to refine design strategies.

Q. What strategies address contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or occupancy factors may arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN command to model twinned data or PART instructions for partial occupancy. For example, in a related indole-acetate structure, disorder in the ethyl ester group was resolved by splitting positions and refining occupancy ratios . Cross-validation with Hirshfeld surface analysis ensures robustness.

Q. How can reaction engineering improve scalability of indole-acetate synthesis?

Membrane separation technologies can purify intermediates, while flow chemistry minimizes side reactions. For example, continuous flow reactors reduce reaction times from hours to minutes for similar indole derivatives. Process simulation tools (Aspen Plus, COMSOL) model mass transfer and heat distribution to optimize conditions (e.g., temperature gradients in exothermic steps) .

Q. What are the challenges in interpreting biological activity data for this compound?

False positives in cytotoxicity assays may arise from ester hydrolysis under physiological conditions. Validate stability via LC-MS in buffer (pH 7.4, 37°C). For neuroprotective or antiproliferative studies, use orthogonal assays (e.g., caspase-3 activation for apoptosis) to confirm mechanisms . Dose-response curves should account for solubility limits (use DMSO/TPGS mixtures).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.